

In-Depth Technical Guide: 5-Bromo-4-hydroxypicolinonitrile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Bromo-4-hydroxypicolinonitrile

Cat. No.: B8181078

[Get Quote](#)

Executive Summary

5-Bromo-4-hydroxypicolinonitrile (CAS: 1369850-06-5) is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors for oncology and advanced agrochemicals.[1] Characterized by its trifunctional scaffold—containing a nitrile, a hydroxyl (tautomeric with ketone), and a bromine atom—it serves as a versatile "linchpin" in medicinal chemistry. This guide details its chemical properties, validated synthetic pathways, functionalization strategies, and safety protocols, designed for researchers optimizing lead compounds.

Chemical Identity & Structural Analysis

The compound exists in a tautomeric equilibrium between the 4-hydroxy-pyridine form and the 4-pyridone form. In solution, the dominant tautomer depends on solvent polarity, though the pyridone form is often favored in the solid state and in polar solvents.

Property	Data
IUPAC Name	5-Bromo-4-hydroxy-2-pyridinecarbonitrile
Alternative Names	5-Bromo-4-oxo-1,4-dihydropyridine-2-carbonitrile; 5-Bromo-2-cyano-4-hydroxypyridine
CAS Number	1369850-06-5
Molecular Formula	C ₆ H ₃ BrN ₂ O
Molecular Weight	199.00 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	>250°C (decomposition characteristic of pyridones)
Solubility	Soluble in DMSO, DMF; sparingly soluble in water, methanol
pKa (Predicted)	~6.5 (OH group), indicating moderate acidity due to the electron-withdrawing nitrile and bromine

Structural Tautomerism

The reactivity of **5-Bromo-4-hydroxypicolinonitrile** is governed by its tautomeric nature.

- Hydroxy Form (A): Favored for O-alkylation (Williamson ether synthesis).
- Pyridone Form (B): Favored for N-alkylation and hydrogen bonding interactions in protein binding pockets.



[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium between hydroxy-pyridine and pyridone forms.

Synthesis & Manufacturing

The synthesis of **5-Bromo-4-hydroxypicolinonitrile** typically proceeds via the electrophilic aromatic substitution (bromination) of the precursor 4-hydroxypicolinonitrile (CAS 475057-86-4).

Mechanism of Bromination

The hydroxyl group at C4 strongly activates the pyridine ring at the ortho positions (C3 and C5).

- C3 Position: Sterically hindered by the adjacent nitrile group (C2) and electronically less favorable due to the inductive withdrawal of the nitrile.
- C5 Position: Sterically accessible and activated, making it the preferred site for bromination.

Validated Synthetic Protocol

Note: This protocol is adapted from standard methodologies for 4-hydroxypyridine bromination.

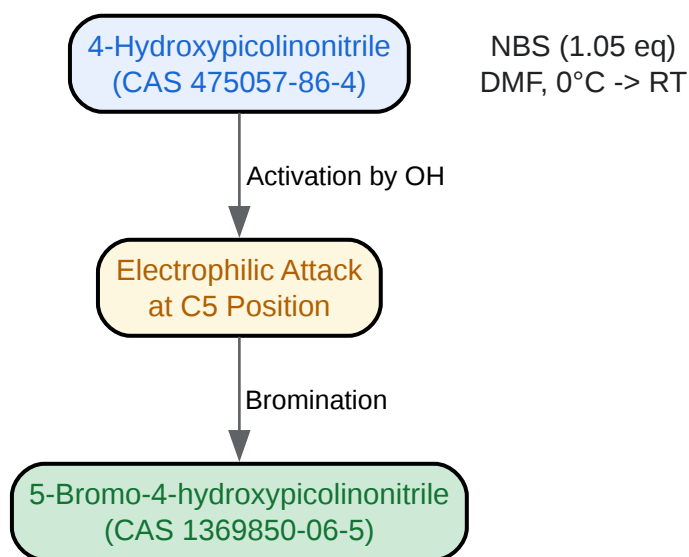
Reagents:

- Starting Material: 4-Hydroxypicolinonitrile (1.0 eq)
- Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (Br₂)
- Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)
- Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

- Dissolution: Dissolve 4-hydroxypicolinonitrile (10 g, 83.3 mmol) in DMF (100 mL) under an inert atmosphere (N₂).
- Addition: Cool the solution to 0°C. Slowly add NBS (15.6 g, 87.5 mmol) portion-wise over 30 minutes to control the exotherm.
- Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via LC-MS (Target mass: 198/200 [M-H]⁻).

- Quenching: Pour the reaction mixture into ice-cold water (500 mL). The product typically precipitates.
- Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol/water if necessary to remove regioisomers (though C5 selectivity is high).
- Yield: Expected yield 75–85%.



[Click to download full resolution via product page](#)

Caption: Regioselective bromination pathway targeting the C5 position.

Reactivity & Functional Group Chemistry

This scaffold offers three distinct vectors for diversification, making it ideal for Fragment-Based Drug Discovery (FBDD).

A. The Hydroxyl Group (C4)

- O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (K_2CO_3) yields 4-alkoxypicolinonitriles.
- Chlorination: Treatment with $POCl_3$ or $SOCl_2$ converts the C4-OH to a 4-chloro derivative, activating the position for S_NAr reactions with amines (creating 4-amino derivatives).

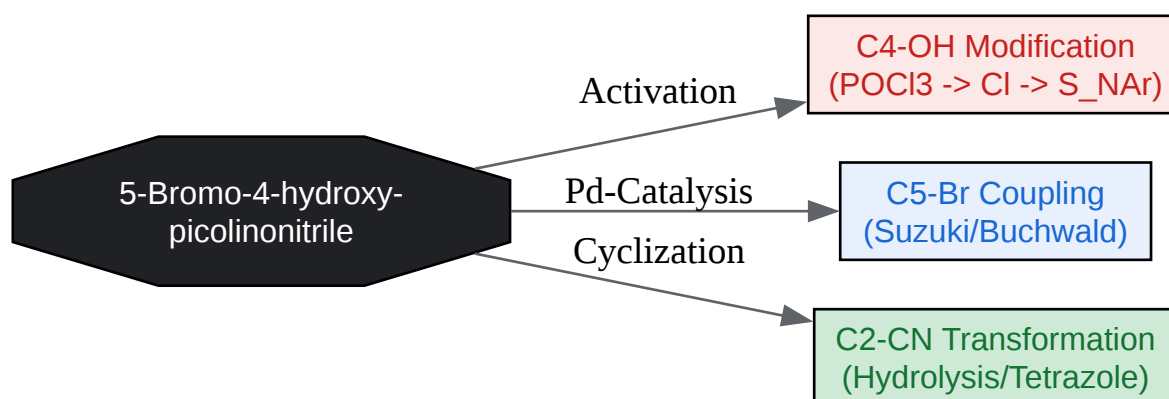
B. The Bromine Atom (C5)

- Cross-Coupling: The C5-Br bond is highly reactive in Palladium-catalyzed couplings.
 - Suzuki-Miyaura: Coupling with aryl boronates to install hydrophobic aromatic tails.
 - Buchwald-Hartwig: Amination to introduce solubilizing groups.
 - Sonogashira: Introduction of alkynes.

C. The Nitrile Group (C2)

- Hydrolysis: Conversion to amide (partial) or carboxylic acid (full) using $\text{H}_2\text{O}_2/\text{NaOH}$ or HCl .
- Cyclization: Reaction with sodium azide (NaN_3) yields the tetrazole, a bioisostere for carboxylic acids often used to improve metabolic stability.

Functionalization Map



[Click to download full resolution via product page](#)

Caption: Divergent synthesis vectors from the core scaffold.

Applications in Drug Discovery[1]

Kinase Inhibition

The 2-cyano-4-hydroxypyridine motif mimics the hydrogen-bonding patterns of the purine ring in ATP.

- **Binding Mode:** The lactam (pyridone) functionality can serve as a donor-acceptor pair for the "hinge region" of kinases.
- **Vector Extension:** The 5-bromo position allows for the extension of the molecule into the hydrophobic back-pocket of the enzyme, a common strategy to achieve selectivity (e.g., in EGFR or CDK inhibitors).

Agrochemicals

Pyridine nitriles are prevalent in herbicides and fungicides. The introduction of bromine increases lipophilicity (LogP), enhancing leaf cuticle penetration and bioavailability in crop protection formulations.

Analytical Characterization

To validate the identity of the synthesized material, the following analytical signatures should be observed.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (DMSO- d_6):
 - δ ~12.0-13.0 ppm: Broad singlet (OH/NH tautomer).
 - δ ~8.4 ppm: Singlet (H6, ortho to N and Br). The most deshielded proton.
 - δ ~7.2 ppm: Singlet (H3, ortho to CN).
 - Note: Coupling is minimal as protons are para to each other.

Mass Spectrometry (MS)

- **Ionization:** ESI- (Negative Mode) is often more sensitive for hydroxypyridines.
- **Pattern:** Distinct 1:1 isotopic doublet for ^{79}Br and ^{81}Br .
 - $[\text{M-H}]^-$ peaks at 197.9 and 199.9.

Safety & Handling

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocols:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
- Storage: Store in a cool, dry place (2–8°C preferred) under inert gas (Argon/Nitrogen) to prevent oxidative degradation.
- Spill: Sweep up solid spills to avoid dust generation. Neutralize residues with dilute bicarbonate solution.

References

- Chemsrvc. (2025). 4-Hydroxypicolinonitrile Chemical Properties and Precursors. Retrieved from
- Ambeed. (2025). **5-Bromo-4-hydroxypicolinonitrile** Product Analysis. Retrieved from
- World Intellectual Property Organization. (2019). Patent WO2019090069A1: Modulators of the integrated stress pathway. (Demonstrates the utility of picolinonitrile precursors in kinase modulation). Retrieved from
- MySkinRecipes. (2025). Chemical Specifications: **5-Bromo-4-hydroxypicolinonitrile**.^{[1][2]} Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Bromo-4-hydroxypicolinonitrile [myskinrecipes.com]
- 2. 1369850-06-5 | 5-Bromo-4-hydroxypicolinonitrile | Bromides | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-4-hydroxypicolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8181078/docs#in-depth-technical-guide-5-bromo-4-hydroxypicolinonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check